5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol is a heterocyclic organic compound characterized by a pyrimidine ring substituted with an iodine atom at the 5-position, an isopropyl group at the 6-position, and a methyl group at the 2-position. The compound has a hydroxyl (-OH) group at the 4-position, which contributes to its chemical reactivity and biological activity. Its molecular formula is C₈H₁₀I₁N₂O, and it has a molecular weight of approximately 250.08 g/mol .
Research indicates that compounds similar to 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol exhibit significant biological activities, including:
Several synthesis methods for 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol have been reported:
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol has potential applications in:
Interaction studies have shown that 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol may interact with various biological targets:
Several compounds share structural similarities with 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol. These include:
| Compound Name | Structural Features |
|---|---|
| 2-Isopropyl-6-methylpyrimidin-4-one | Lacks iodine; has a carbonyl instead of hydroxyl |
| 5-Bromo-6-isopropylpyrimidin-4-one | Bromine substitution at the 5-position |
| 5-Fluoro-6-isopropylpyrimidin-4-one | Fluorine substitution at the 5-position |
| 5-Iodo-2-methylpyrimidin | Similar pyrimidine structure but different substituents |
These compounds highlight the uniqueness of 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol due to its specific iodine substitution and hydroxyl group, which influence its biological activity and chemical reactivity distinctively compared to other derivatives.